molecular formula C17H14ClNOS B14619194 O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate CAS No. 58959-96-9

O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate

Cat. No.: B14619194
CAS No.: 58959-96-9
M. Wt: 315.8 g/mol
InChI Key: YLEISOYFGJYDDY-UHFFFAOYSA-N
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Description

O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with 3-methylquinoline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl isothiocyanate
  • 3-Methylquinoline
  • Quinoline derivatives

Uniqueness

O-(4-Chlorophenyl) 3-methylquinoline-1(2H)-carbothioate is unique due to its specific combination of the 4-chlorophenyl and 3-methylquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

58959-96-9

Molecular Formula

C17H14ClNOS

Molecular Weight

315.8 g/mol

IUPAC Name

O-(4-chlorophenyl) 3-methyl-2H-quinoline-1-carbothioate

InChI

InChI=1S/C17H14ClNOS/c1-12-10-13-4-2-3-5-16(13)19(11-12)17(21)20-15-8-6-14(18)7-9-15/h2-10H,11H2,1H3

InChI Key

YLEISOYFGJYDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N(C1)C(=S)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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